![molecular formula C7H5ClF2O2S B063599 (3,5-Difluorophenyl)methanesulfonyl chloride CAS No. 163295-74-7](/img/structure/B63599.png)
(3,5-Difluorophenyl)methanesulfonyl chloride
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Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, such as those related to methanesulfonyl chloride, often involves reactions catalyzed by methanesulfonic acid. For instance, the reaction of 1-(4-chloro- and 2,4-dichlorophenyl)-2-(1-methyl-2-imidazolyl)ethanones with glycerol, catalyzed by methanesulfonic acid, leads to various cyclic compounds and methanesulfonates through a series of transformations, showcasing the versatility of methanesulfonyl chloride in organic synthesis (Upadhyaya et al., 1997).
Molecular Structure Analysis
The molecular structure of methanesulfonyl chloride derivatives has been studied through various methods, including electron diffraction and vibrational spectroscopy. These studies reveal detailed geometrical parameters and the structural dynamics of the molecules. For example, electron diffraction studies have provided insights into the molecular structure of methane sulfonyl chloride, highlighting the geometrical parameters and the configurations of S-O, S-C, and Cl-S bonds (Hargittai & Hargittai, 1973).
Chemical Reactions and Properties
Methanesulfonyl chloride participates in various chemical reactions, demonstrating its reactivity and utility in synthetic chemistry. For instance, the one-electron reduction of methanesulfonyl chloride leads to sulfonyl radicals, which play a significant role in cis-trans isomerization reactions of mono-unsaturated fatty acids, showcasing its chemical properties and reactivity (Tamba et al., 2007).
Physical Properties Analysis
The physical properties of methanesulfonyl chloride derivatives, such as their conformational and configurational properties, are crucial for understanding their behavior in various chemical environments. Studies on similar compounds, like trifluoro-N-(1,1,2,2,2-pentafluoroethyl) methanesulfinimidoyl chloride, provide valuable insights into their structural, conformational, and vibrational properties (Robles et al., 2015).
Chemical Properties Analysis
The chemical properties of (3,5-Difluorophenyl)methanesulfonyl chloride and related compounds, such as their behavior in oxidation reactions and their role in the formation of sulfenyl radicals, are of significant interest. Research on the oxidation of methanesulfinic acid by hydroxyl radicals, leading to methanesulfonic acid and other products, highlights the chemical behavior and reactivity of these sulfonate compounds (Flyunt et al., 2001).
Safety and Hazards
properties
IUPAC Name |
(3,5-difluorophenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJZLXRMDXUBPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587992 |
Source
|
Record name | (3,5-Difluorophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
163295-74-7 |
Source
|
Record name | 3,5-Difluorobenzenemethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163295-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Difluorophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 163295-74-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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